
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains an indole ring, which is a common structure in many natural and synthetic compounds with biological activity . The presence of a chlorophenyl group and a pyrazole ring suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving arylamines and acyl chlorides . These reactions typically occur in a suitable solvent at elevated temperatures .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the chlorophenyl group might undergo electrophilic aromatic substitution reactions . The pyrazole ring could potentially participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include NMR and IR spectroscopy for structural analysis , mass spectrometry for molecular weight determination .Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Neuromodulation
The compound’s structural resemblance to phenylethylamine (PEA) makes it relevant in the field of neuroscience and pharmacology. PEA acts as a neuromodulator, influencing mood, cognition, and behavior. Researchers have noted its role in regulating neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Investigating the effects of this compound on neural pathways could provide insights into neuromodulation mechanisms and potential therapeutic interventions .
Drug Discovery and Mood Disorders
Given its similarity to PEA, researchers may explore this compound’s potential as a precursor to neurotransmitters or as a direct therapeutic agent. Investigating its effects on mood disorders, such as depression or anxiety, could yield valuable insights. Additionally, understanding its impact on attention deficit hyperactivity disorder (ADHD) may lead to novel treatment strategies .
Medicinal Chemistry and Chlorine Incorporation
Chlorine atoms play a crucial role in various natural products. Researchers have observed that strategically incorporating chlorine into biologically active molecules can enhance their biological activity. This compound’s chlorine substitution pattern may contribute to its pharmacological effects. Further exploration of its structure-activity relationship could lead to innovative drug design .
Nitro Group as a Versatile Functional Group
The nitro group is valuable in medicinal chemistry. It contributes to a wide range of therapeutic agents, including antimicrobial compounds and cancer treatments. Investigating how the nitro group influences the compound’s biological activity could open avenues for drug development .
Synthetic Methodology and Hybrid Molecule Design
The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involved a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. Researchers fully characterized the resulting hybrid molecule using techniques such as 1H and 13C NMR, UV, and mass spectral data. Understanding the synthetic pathway and optimizing the reaction conditions could facilitate the design of related hybrid molecules with tailored properties .
Potential Antimicrobial or Anticancer Properties
While specific studies on this compound’s antimicrobial or anticancer effects are not mentioned in the available literature, its structural features warrant investigation. Researchers may explore its interactions with cellular targets, potential toxicity, and efficacy against specific pathogens or cancer cell lines .
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities . This could include studies to optimize its synthesis, detailed structural analysis, investigation of its reactivity, and evaluation of its biological activity in relevant assays .
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-10-15(11(2)20(3)19-10)16(22)18-8-7-14(21)12-5-4-6-13(17)9-12/h4-6,9,14,21H,7-8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWKRMLBGXKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

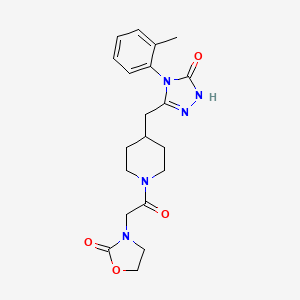
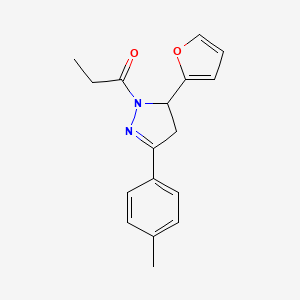
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2387795.png)
![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2387796.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;dihydrochloride](/img/structure/B2387798.png)
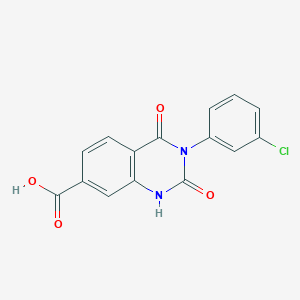
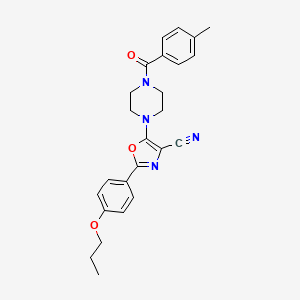
![2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2387801.png)
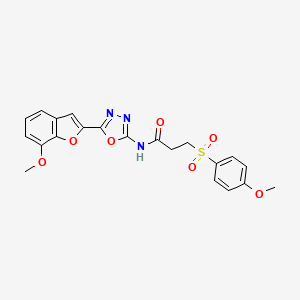
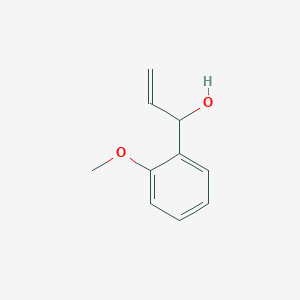
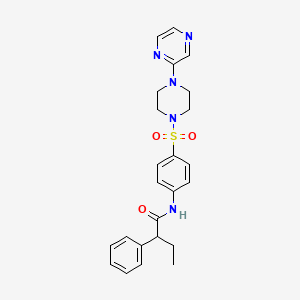
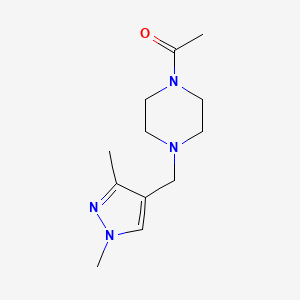
![Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2387808.png)
